molecular formula C16H9IO3 B12550306 2-Iodo-3-phenoxynaphthalene-1,4-dione CAS No. 160246-88-8

2-Iodo-3-phenoxynaphthalene-1,4-dione

Cat. No.: B12550306
CAS No.: 160246-88-8
M. Wt: 376.14 g/mol
InChI Key: JSFGMDNPLIXPNJ-UHFFFAOYSA-N
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Description

2-Iodo-3-phenoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C16H9IO3 It is a derivative of naphthoquinone, characterized by the presence of an iodine atom and a phenoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-phenoxynaphthalene-1,4-dione typically involves the iodination of 3-phenoxynaphthalene-1,4-dione. One common method includes the reaction of 3-phenoxynaphthalene-1,4-dione with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-phenoxynaphthalene-1,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The naphthoquinone core can participate in redox reactions, where it can be reduced to the corresponding hydroquinone or oxidized to higher oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like alkylamines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthoquinones, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include hydroquinones or higher oxidation state quinones.

Scientific Research Applications

2-Iodo-3-phenoxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-3-phenoxynaphthalene-1,4-dione involves its interaction with various molecular targets. The iodine atom and the naphthoquinone core play crucial roles in its reactivity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, it can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-3-(alkylamino)naphthalene-1,4-dione: Similar in structure but with an alkylamino group instead of a phenoxy group.

    2-Iodo-3-(benzylamino)naphthalene-1,4-dione:

Uniqueness

2-Iodo-3-phenoxynaphthalene-1,4-dione is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthoquinone derivatives and can lead to different applications and mechanisms of action.

Properties

CAS No.

160246-88-8

Molecular Formula

C16H9IO3

Molecular Weight

376.14 g/mol

IUPAC Name

2-iodo-3-phenoxynaphthalene-1,4-dione

InChI

InChI=1S/C16H9IO3/c17-13-14(18)11-8-4-5-9-12(11)15(19)16(13)20-10-6-2-1-3-7-10/h1-9H

InChI Key

JSFGMDNPLIXPNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)I

Origin of Product

United States

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